molecular formula C12H14ClNO2 B1478834 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one CAS No. 2090294-02-1

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1478834
CAS RN: 2090294-02-1
M. Wt: 239.7 g/mol
InChI Key: IRPMZRQWYVGJRD-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest among researchers in synthesizing a variety of indole derivatives .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” were not found, indole derivatives are generally synthesized by incorporating various functional groups into the indole scaffold . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The empirical formula of “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” is C10H11Cl2NO, and its molecular weight is 232.11 .

Scientific Research Applications

Synthesis and Classification of Indoles

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one is relevant in the context of indole synthesis, an area of significant interest in organic chemistry due to the wide range of biological activities associated with indole alkaloids. Indole alkaloids, such as lysergic acid and vincristine, have inspired numerous synthetic approaches for indole construction. The classification of indole synthesis strategies provides a comprehensive framework for understanding the variety of methods available for indole ring formation, crucial for the development of new compounds with potential therapeutic applications. This classification also aids in identifying the current state of the art and directing efforts towards overcoming existing challenges in indole synthesis (Taber & Tirunahari, 2011).

Conversion of Biomass to Valuable Chemicals

The compound is also of interest in the context of converting plant biomass into valuable chemicals. Specifically, derivatives such as 5-hydroxymethylfurfural (HMF) and its further processed forms, including various furan derivatives, are crucial in developing sustainable sources for the chemical industry. These chemicals serve as alternatives to non-renewable hydrocarbon sources and find applications in producing monomers, polymers, fuels, and other functional materials. This approach not only offers a sustainable alternative to traditional chemical feedstocks but also opens up new pathways for the utilization of renewable resources in chemical synthesis, highlighting the importance of such compounds in advancing green chemistry and sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Future Directions

Given the diverse biological activities of indole derivatives, there is immeasurable potential for further exploration of “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” and similar compounds for newer therapeutic possibilities .

properties

IUPAC Name

2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-11-10(6-9)4-5-14(11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPMZRQWYVGJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(C=C1)N(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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